1,3-Di-p-tolylprop-2-en-1-one

Corrosion Inhibition Mild Steel Electrochemistry

In acidic cleaning and pickling processes, generic chalcones often fail to deliver consistent corrosion protection due to unoptimized substituent patterns. 1,3-Di-p-tolylprop-2-en-1-one (4,4'-Dimethylchalcone) solves this with verified performance: • 95.1% inhibition efficiency on mild steel at 338K (acidic media) • Established synthetic protocol: 86% yield to N-tosyl pyrrolines • Benchmark for SAR studies on methyl-substituted chalcones Available in research quantities with documented purity specifications.

Molecular Formula C17H16O
Molecular Weight 236.31 g/mol
Cat. No. B8765367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di-p-tolylprop-2-en-1-one
Molecular FormulaC17H16O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C17H16O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-12H,1-2H3
InChIKeyDTEBZGKINVACPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Di-p-tolylprop-2-en-1-one Overview


1,3-Di-p-tolylprop-2-en-1-one (also known as 4,4'-Dimethylchalcone) is a symmetric chalcone derivative, characterized by its α,β-unsaturated carbonyl structure . This compound serves as a versatile building block in organic synthesis and has been investigated for its anticorrosive properties on mild steel [1], differentiating it from other chalcones in materials science applications.

Building Block Chalcone platform for organic synthesis and heterocycle construction
Corrosion Study Reported anticorrosive profile on mild steel in acidic media
Selection Note Substituent pattern drives adsorption efficiency; direct analog substitution may shift performance

1,3-Di-p-tolylprop-2-en-1-one Substitution Specificity


The performance of chalcones as corrosion inhibitors is highly dependent on their specific substituent pattern, which modulates their adsorption affinity and efficiency on metal surfaces [1]. While many chalcones exhibit some anticorrosive activity, substituting one analog for another without verification can lead to a significant drop in protection efficiency, as demonstrated by direct comparative studies of structurally similar compounds [1].

Replacing methyl substitution with other groups may shift inhibition efficiency beyond acceptable range
Similar chalcone analogs can exhibit significantly different adsorption behavior on mild steel
Synthetic utility as intermediate may not transfer to chalcones with altered substitution patterns

Quantitative Evidence for 1,3-Di-p-tolylprop-2-en-1-one


Corrosion Inhibition Efficiency

In a head-to-head study of three chalcone derivatives, 1,3-Di-p-tolylprop-2-en-1-one (DTP) demonstrated a maximum corrosion inhibition efficiency of 95.1% for mild steel in 1 mol/L HCl at 338K. This performance was intermediate between two close analogs: (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one (DPP) at 91.8% and (E)-3-(4-(dimethylamino)phenyl)-1-(4-iodophenyl)prop-2-en-1-one (DIP) at 96.7% [1].

Inhibition Efficiency
Head-to-head
95.1% DTP vs. 91.8% DPP / 96.7% DIP
Supports selection when higher efficiency in acidic media is targeted
Mild steel SAE 1020, 1 mol/L HCl, 338K
Corrosion Inhibition Mild Steel Electrochemistry

Synthesis Yield

1,3-Di-p-tolylprop-2-en-1-one was synthesized with an excellent yield of 96% [1]. This high yield ensures cost-effectiveness and material availability for large-scale applications, which is a critical differentiator for procurement.

Synthesis Yield
Reported
96%
May support cost-effective procurement and supply reliability
Yield documented in referenced synthesis protocol
Organic Synthesis Reaction Yield Precursor

Pyrrole Synthesis Utility

The compound serves as an effective precursor in complex molecule synthesis. Its reaction with lithium phenylacetylide, followed by substitution and silver-catalyzed 5-exo-dig cyclization, yields N-tosyl-2-benzylidene-3,5-di-p-tolyl-2,5-dihydro-1H-pyrrole with an 86% yield [1]. This demonstrates its utility as a robust substrate for constructing complex heterocyclic frameworks.

Pyrrole Precursor
Class-level
86% yield to N-tosyl pyrroline
Supports use as synthetic intermediate in heterocyclic chemistry
Silver-catalyzed 5-exo-dig cyclization pathway
Heterocyclic Synthesis Silver Catalysis Cyclization

Applications of 1,3-Di-p-tolylprop-2-en-1-one


Mild Steel Corrosion Inhibition

This compound is a strong candidate for formulating corrosion inhibitor packages for mild steel in acidic cleaning and pickling processes. Its quantified efficiency of 95.1% at elevated temperatures (338K) [1] makes it suitable for industrial environments where steel infrastructure is exposed to aggressive acidic media.

Intermediate for Pyrrole Synthesis

Research groups aiming to synthesize N-tosyl pyrrolines or related heterocycles can reliably use 1,3-Di-p-tolylprop-2-en-1-one as a starting material, benefiting from an established, high-yielding (86%) synthetic protocol [1]. This reduces optimization time and material costs in medicinal chemistry and natural product synthesis projects.

SAR Study Benchmark

Given its defined performance in both corrosion inhibition (95.1% efficiency) [1] and synthesis (96% yield) [1], this compound serves as an excellent benchmark for SAR studies. Researchers can compare new analogs against this well-characterized methyl-substituted chalcone to assess the impact of different substituents on desired properties.

Application
Selection Property
Validation Focus
Mild Steel Corrosion Inhibition
Adsorption-driven inhibition efficiency
Electrochemical performance under acidic cleaning conditions
Pyrrole Synthesis Intermediate
Reactivity in alkynylation/cyclization sequences
Reaction yield and product purity for heterocycle construction
SAR Study Benchmark
Well-characterized methyl-substituted chalcone
Comparative corrosion inhibition or synthesis studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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